molecular formula C20H21N3O3 B11390131 2-(4-ethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(4-ethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11390131
M. Wt: 351.4 g/mol
InChI Key: NUEGDBQNHOELSR-UHFFFAOYSA-N
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Description

2-(4-ethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylphenoxy group, a methylphenyl group, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 4-ethylphenol with an appropriate acylating agent to form 4-ethylphenoxyacetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 4-(4-methylphenyl)-1,2,5-oxadiazole-3-amine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions. The use of continuous flow reactors and automated systems can further improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-ethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can yield 4-ethylphenoxyacetic acid, while reduction of the oxadiazole ring can produce amine derivatives .

Scientific Research Applications

2-(4-ethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-ethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The phenoxy and phenyl groups can enhance the compound’s binding affinity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    2-(4-methylphenoxy)acetic acid: Similar in structure but lacks the oxadiazole ring.

    4-(4-methylphenyl)-1,2,5-oxadiazole-3-amine: Contains the oxadiazole ring but lacks the ethylphenoxy group.

    2-(4-phenoxyphenoxy)propanoic acid: Similar in structure but with different substituents.

Uniqueness

2-(4-ethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is unique due to the combination of its structural features, which confer specific chemical properties and biological activities. The presence of both the ethylphenoxy and methylphenyl groups, along with the oxadiazole ring, makes it distinct from other similar compounds .

Properties

Molecular Formula

C20H21N3O3

Molecular Weight

351.4 g/mol

IUPAC Name

2-(4-ethylphenoxy)-N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C20H21N3O3/c1-4-15-7-11-17(12-8-15)25-14(3)20(24)21-19-18(22-26-23-19)16-9-5-13(2)6-10-16/h5-12,14H,4H2,1-3H3,(H,21,23,24)

InChI Key

NUEGDBQNHOELSR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=NON=C2C3=CC=C(C=C3)C

Origin of Product

United States

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